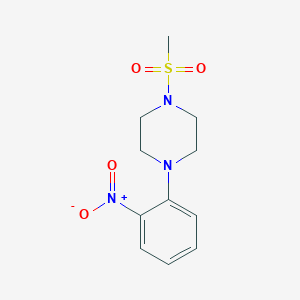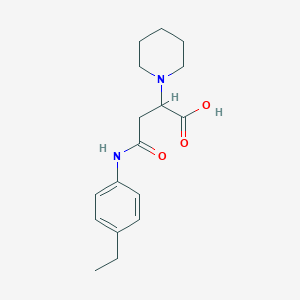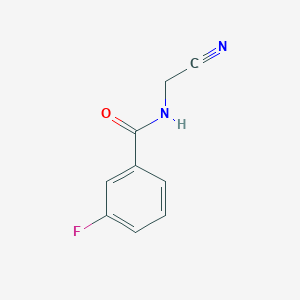![molecular formula C17H13FN2OS B2386878 4-フルオロベンジル 5-[(E)-2-フェニルエテニル]-1,3,4-オキサジアゾール-2-イル スルフィド CAS No. 383148-19-4](/img/structure/B2386878.png)
4-フルオロベンジル 5-[(E)-2-フェニルエテニル]-1,3,4-オキサジアゾール-2-イル スルフィド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of FOBS consists of a 1,3,4-oxadiazol-2-yl sulfide core, a 4-fluorobenzyl group, and a 2-phenylethenyl group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of FOBS can be found in databases like PubChem . It has a molecular formula of C17H13FN2OS and a molecular weight of 312.36.作用機序
The mechanism of action of 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. This compound has been shown to interact with a variety of proteins and enzymes within cells, including kinases and phosphatases, which are known to play important roles in cell signaling and gene expression.
Biochemical and Physiological Effects
4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide has been shown to have a range of biochemical and physiological effects, including the modulation of various signaling pathways within cells. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide in laboratory experiments is its ability to modulate various signaling pathways within cells, making it a valuable tool for studying the mechanisms of various biological processes. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide. Some of the most promising areas of research include the development of new synthetic methods for this compound, the exploration of its potential applications in the treatment of various inflammatory diseases, and the use of this compound as a tool for studying the mechanisms of various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in various experimental systems.
合成法
The synthesis of 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the reaction of 4-fluorobenzyl bromide with sodium azide to form 4-fluorobenzyl azide. This is followed by the reaction of 4-fluorobenzyl azide with ethyl acrylate to form 4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide. The final step involves the reaction of the product with thionyl chloride to form the desired compound.
科学的研究の応用
農薬における殺菌剤
この化合物は、イネのいもち病および葉枯れ病に対して著しい抑制効果を示す新規殺菌剤です . また、Ralstonia solanacearum、Pseudomonas solanacearum、およびXanthomonas oryzaeの予防と治療にも有効です .
水環境における分解
この化合物は、水環境における分解について研究されてきました。 水中の化合物の加水分解と光分解の速度論を詳細に調査しました . 分解生成物は2-(4-フルオロベンジル)-5-メトキシ-1,3,4-オキサジアゾールであると特定されました .
残留物モニタリング
水田水、玄米、土壌、稲わら中の化合物の定量法が開発されました . これは、これらの環境における化合物の残留物を監視するために重要です。
リチウムイオン電池における界面速度論
この化合物は、リチウムイオン電池の界面速度論を改善するために、溶媒分子工学で使用されてきました . これは、これらの電池の速度性能を向上させることに貢献します。
抗がん活性
検索結果に直接言及されていませんが、1,3,4-チアジアゾール環を持つ同様の化合物は、抗がん活性を示すことが報告されています . この化合物は同様の特性を持つ可能性がありますが、これを確認するにはさらなる研究が必要です。
抗ウイルス活性
繰り返しますが、検索結果に直接言及されていませんが、インドール誘導体を持つ同様の化合物は、抗ウイルス活性を示すことが報告されています . これは、この化合物のさらなる研究の可能性のある分野です。
特性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-15-9-6-14(7-10-15)12-22-17-20-19-16(21-17)11-8-13-4-2-1-3-5-13/h1-11H,12H2/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQYOAWIYKYKQI-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)
![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)


![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)
![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B2386803.png)

![N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2386805.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
![N-(benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2386810.png)



